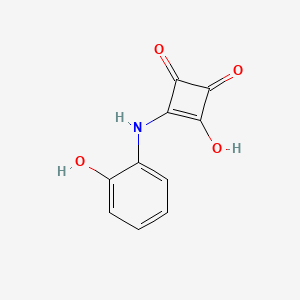![molecular formula C12H14N2O B14268641 3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal CAS No. 138308-84-6](/img/structure/B14268641.png)
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a conjugated system with a dimethylamino group attached to a phenyl ring, which is further connected to a prop-2-enal moiety through a methylene bridge. Its structural characteristics make it a valuable compound in organic synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and an appropriate enal compound. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with acrolein in the presence of a base such as sodium hydroxide in ethanol. The reaction is carried out at room temperature and allowed to stand overnight to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal involves its interaction with molecular targets through its conjugated system. The compound can participate in charge transfer interactions and form complexes with various biomolecules. Its dimethylamino group enhances its electron-donating properties, making it a suitable candidate for studying electron transfer processes and photophysical behavior .
類似化合物との比較
Similar Compounds
p-Dimethylaminocinnamaldehyde: Shares a similar structure but lacks the prop-2-enal moiety.
(E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde: Another closely related compound with similar photophysical properties.
Uniqueness
3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal is unique due to its extended conjugation and the presence of both an aldehyde and a dimethylamino group. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
138308-84-6 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
3-[[4-(dimethylamino)phenyl]methylideneamino]prop-2-enal |
InChI |
InChI=1S/C12H14N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-3-9-15/h3-10H,1-2H3 |
InChIキー |
CTYICSPQZWUHIN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)

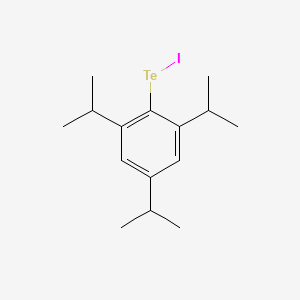
![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
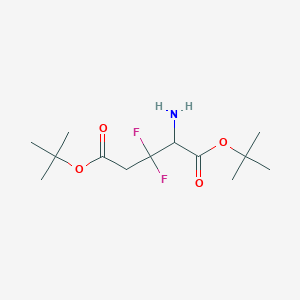
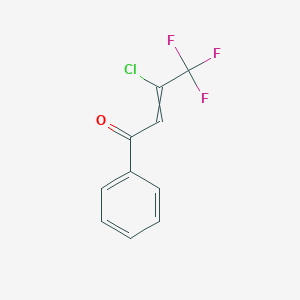
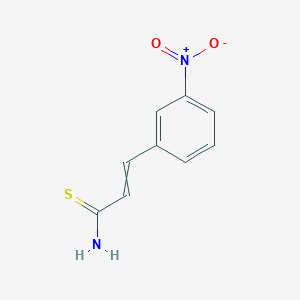
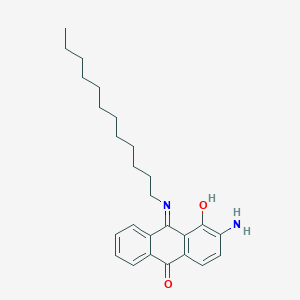
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
